4-Vinylphenylacetic acid

Catalog No.
S3478130
CAS No.
46122-65-0
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylphenylacetic acid

CAS Number

46122-65-0

Product Name

4-Vinylphenylacetic acid

IUPAC Name

2-(4-ethenylphenyl)acetic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h2-6H,1,7H2,(H,11,12)

InChI Key

CYOAEBLVGSUAKP-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CC(=O)O

Canonical SMILES

C=CC1=CC=C(C=C1)CC(=O)O

4-Vinylphenylacetic acid is an organic compound characterized by its unique structure that combines a vinyl group with a phenylacetic acid moiety. Its molecular formula is C10_{10}H10_{10}O2_2, and it is classified as a carboxylic acid. The presence of both the vinyl and phenylacetic acid components allows this compound to participate in a variety of

  • Oxidation: The vinyl group can be oxidized to yield aldehydes or additional carboxylic acids. For instance, potassium permanganate can be used under acidic conditions to facilitate this reaction.
  • Reduction: The vinyl group may also undergo reduction, producing ethyl derivatives. This can be achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to products such as brominated or nitrated derivatives when treated with bromine or nitric acid respectively.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
  • Reduction: Hydrogen gas (H₂) with palladium catalyst.
  • Substitution: Bromine (Br₂) for bromination; nitric acid (HNO₃) for nitration.

Major Products

  • From oxidation: 4-Vinylbenzoic acid.
  • From reduction: 4-Ethylphenylacetic acid.
  • From substitution: 4-Bromophenylacetic acid, 4-Nitrophenylacetic acid.

Several methods exist for synthesizing 4-Vinylphenylacetic acid:

  • Suzuki–Miyaura Coupling: This method utilizes palladium-catalyzed cross-coupling reactions between aryl halides and alkenes, allowing for the formation of the desired compound under mild conditions.
  • Hydrolysis and Oxidation: Industrial production often involves large-scale synthesis starting from readily available materials, followed by hydrolysis, oxidation, and purification processes to achieve high yield and purity .

4-Vinylphenylacetic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for constructing more complex organic molecules.
  • Polymer Production: The vinyl group enables polymerization reactions, making it useful in creating specialized polymers with tailored properties.
  • Drug Development: Its structural similarity to other pharmacologically active compounds makes it a candidate for further investigation in medicinal chemistry.

Studies exploring the interactions of 4-Vinylphenylacetic acid with biological systems have shown that its vinyl group facilitates polymerization, while the phenylacetic moiety can engage in hydrogen bonding. These interactions are crucial for its potential applications in drug design and material science. Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound, enhancing our understanding of its biological roles.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Vinylphenylacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Phenylacetic AcidLacks vinyl groupLess reactive; primarily used as an intermediate
4-Vinylbenzoic AcidCarboxylic acid directly attached to phenyl ringDifferent reactivity profile due to lack of acetic moiety
StyreneContains only a vinyl groupPrimarily used in polymer production; lacks carboxylic functionality
3-VinylphenolContains hydroxyl group instead of acetic acidExhibits different chemical reactivity due to hydroxyl presence

Uniqueness

The uniqueness of 4-Vinylphenylacetic acid lies in its combination of both a vinyl group and a phenylacetic acid moiety. This dual functionality enables it to participate in a wider range of

XLogP3

2.3

Dates

Last modified: 02-18-2024

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